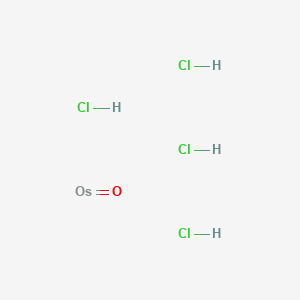

Oxoosmium--hydrogen chloride (1/4)

Description

However, based on nomenclature conventions, it likely refers to a coordination complex or salt involving osmium in an oxidized state (oxoosmium) combined with hydrogen chloride in a 1:4 molar ratio. Notably, osmium(III) chloride hydrate (OsCl₃·xH₂O) is mentioned in , which may share structural or functional similarities with the queried compound. Its CAS number is 14996-60-2, and it has a molecular weight of 296.59 (anhydrous basis) .

Properties

CAS No. |

36509-15-6 |

|---|---|

Molecular Formula |

Cl4H4OOs |

Molecular Weight |

352.1 g/mol |

IUPAC Name |

oxoosmium;tetrahydrochloride |

InChI |

InChI=1S/4ClH.O.Os/h4*1H;; |

InChI Key |

GUEHAJQVYSFMSQ-UHFFFAOYSA-N |

Canonical SMILES |

O=[Os].Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of oxoosmium–hydrogen chloride (1/4) typically involves the reaction of osmium tetroxide (OsO₄) with hydrogen chloride (HCl). This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-pressure reactors and precise temperature control to optimize yield and purity.

Chemical Reactions Analysis

Oxoosmium–hydrogen chloride (1/4) undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other substrates.

Reduction: Under certain conditions, it can be reduced to lower oxidation states of osmium.

Substitution: The chloride ligands can be substituted with other ligands in the presence of suitable reagents.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Oxoosmium–hydrogen chloride (1/4) has several applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including dihydroxylation of alkenes.

Biology: Its ability to bind to lipids makes it useful in staining techniques for electron microscopy.

Medicine: Research is ongoing into its potential use in targeted cancer therapies due to its high reactivity and specificity.

Industry: It is employed in the synthesis of fine chemicals and in processes requiring high oxidation states of osmium.

Mechanism of Action

The mechanism by which oxoosmium–hydrogen chloride (1/4) exerts its effects involves the transfer of oxygen atoms from the osmium center to the substrate. This process is facilitated by the high oxidation state of osmium, which allows it to act as a strong oxidizing agent. The molecular targets and pathways involved include the formation of osmium-oxygen bonds and the subsequent transfer of these oxygen atoms to other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Osmium(III) Chloride Hydrate (OsCl₃·xH₂O)

- Structure and Composition : Contains osmium in the +3 oxidation state coordinated with chloride ions and water molecules. The anhydrous form has a molecular weight of 296.59 g/mol .

- Applications : Used in laboratory synthesis and catalysis. Unlike "Oxoosmium--hydrogen chloride (1/4)," it is explicitly classified as a hydrate.

- Safety : Classified as hazardous; first-aid measures include contacting Aladdin Scientific Corporation for guidance .

Potassium Chloride (KCl)

- Structure and Composition : A simple ionic salt (CAS 7447-40-7) with a 1:1 ratio of K⁺ and Cl⁻ ions .

- Applications : Widely used in agriculture, medicine, and industrial processes. Unlike osmium-based chlorides, it lacks transition-metal reactivity.

- Safety: Non-hazardous under general use but requires standard handling precautions .

Oxycodone Hydrochloride

- Structure and Composition : A pharmaceutical hydrochloride salt (e.g., CAS 372941-54-3 for its intermediate) with a complex organic structure involving chlorine .

- Applications: Used in pain management. Its chloride component is part of a drug formulation, unlike osmium chlorides, which are inorganic.

- Analytical Methods: High-performance liquid chromatography (HPLC) with specific mobile phases (e.g., acetonitrile-methanol-phosphate buffer) is used for purity assessment .

Hydrogen Chloride (HCl)

- Properties : A gas or aqueous solution (hydrochloric acid) with an odor threshold of 0.255–10.06 ppm .

- Hazards : Highly corrosive; regulated by OSHA, NIOSH, and other agencies due to its acute toxicity .

3-Oxo Citalopram Hydrochloride

- Structure and Composition : An organic hydrochloride (C₂₀H₁₉FN₂O₂·HCl) with a molecular weight of 374.84 g/mol .

- Applications : Serves as a synthetic intermediate in pharmaceuticals. Its chloride component is counterion-based, distinct from osmium’s covalent or ionic chloride bonding.

Comparative Data Table

Research Findings and Limitations

- Osmium Chlorides: Limited data on "Oxoosmium--hydrogen chloride (1/4)" exists in the provided evidence.

- Safety Disparities : Transition-metal chlorides (e.g., OsCl₃) are often more hazardous than alkali-metal chlorides (e.g., KCl) due to heavy-metal toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.